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  • Product: Quercetin-3,7-di-O-beta-D-gentiobioside

Core Science & Biosynthesis

Foundational

Technical Guide: Natural Sources & Isolation of Quercetin-3,7-di-O-beta-D-gentiobioside

This guide provides an in-depth technical analysis of Quercetin-3,7-di-O-beta-D-gentiobioside , a high-molecular-weight flavonoid glycoside (MW ~950 Da). It addresses the confusion often found in literature between this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Quercetin-3,7-di-O-beta-D-gentiobioside , a high-molecular-weight flavonoid glycoside (MW ~950 Da). It addresses the confusion often found in literature between this specific digentiobioside and the more common Quercetin-3-O-glucoside-7-O-gentiobioside (MW ~788 Da), establishing the chemical distinction and botanical origins.

Part 1: Executive Technical Summary

Quercetin-3,7-di-O-beta-D-gentiobioside is a rare, complex flavonoid glycoside characterized by the attachment of two gentiobiose (6-O-β-D-glucopyranosyl-D-glucose) moieties at the C-3 and C-7 positions of the quercetin aglycone.

  • Chemical Formula: C₃₉H₅₀O₂₇[1][2]

  • Molecular Weight: 950.82 g/mol

  • CAS Registry: N/A (Often referenced via catalog ID CFN95271 in specialized phytochemical libraries).[2]

  • Key Distinction: It is frequently confused with Quercetin-3-O-β-D-glucopyranoside-7-O-β-D-gentiobioside (C₃₃H₄₀O₂₂, MW 788.7), a major marker in Descurainia sophia. The "di-gentiobioside" discussed here contains four glucose units in total (two disaccharides), whereas the latter contains three.

Chemotaxonomic Significance

The presence of 3,7-di-O-glycosylation is a chemotaxonomic marker for specific families, notably Brassicaceae (Crucifers) and Tiliaceae (Linden). The enzymatic machinery required to attach bulky disaccharides at both the 3 and 7 positions implies a highly evolved glycosyltransferase system, often associated with stress response and solubility enhancement in the plant vacuole.

Part 2: Botanical Sources & Distribution

While less ubiquitous than simple glucosides (e.g., Isoquercitrin), Quercetin-3,7-di-O-beta-D-gentiobioside and its structural analogs are concentrated in specific medicinal seeds and herbs.

Primary Botanical Reservoirs
Plant SpeciesFamilyTissueConcentration StatusRelevance
Descurainia sophia (Flixweed)BrassicaceaeSeedsMajor Source (of related 3-glc-7-gent)The seeds are the primary industrial source for extracting complex 3,7-quercetin glycosides. The di-gentiobioside is often a minor constituent or co-isolate in high-purity fractions.
Lepidium apetalum BrassicaceaeSeedsModerateUsed in TCM ("Tinglizi"); contains a spectrum of quercetin 3,7-glycosides including the gentiobioside series.
Tilia tomentosa (Silver Lime)MalvaceaeInflorescenceMinorTilia species are known for Quercetin-3,7-diglucosides. The gentiobioside variants appear as trace metabolites during late-stage flowering.
Ochrosia elliptica ApocynaceaeLeavesTraceKnown for accumulating complex glycosides; potential secondary source.
Biosynthetic Context

In Descurainia sophia, the biosynthesis proceeds via sequential glycosylation. The accumulation of the 3,7-di-gentiobioside (MW 950) represents the endpoint of this pathway:

  • Quercetin → Quercetin-3-O-glucoside[1][2]

  • → Quercetin-3,7-di-O-glucoside

  • → Quercetin-3-O-glucoside-7-O-gentiobioside (Major Accumulation)

  • Quercetin-3,7-di-O-gentiobioside (Minor Accumulation/Storage Form)

Part 3: Extraction & Isolation Protocol

Objective: Isolate high-purity Quercetin-3,7-di-O-beta-D-gentiobioside from Descurainia sophia seeds. Challenge: Separating the target MW 950 compound from the abundant MW 788 analog due to polarity similarities.

Workflow Diagram (DOT)

IsolationProtocol RawMaterial Raw Material: Descurainia sophia Seeds (Dried) Defatting Defatting: Petroleum Ether (1:10 w/v) Reflux 2h x 3 RawMaterial->Defatting Extraction Extraction: 70% Ethanol Reflux (1:10 w/v, 2h x 3) Defatting->Extraction Residue Partition L-L Partition: Suspend in H2O -> Extract w/ n-BuOH Extraction->Partition Crude Extract Enrichment Enrichment: Macroporous Resin (D101) Elute: H2O -> 30% EtOH -> 70% EtOH Partition->Enrichment n-BuOH Fraction Chromatography Prep-HPLC: C18 Column, MeOH/H2O (Gradient) Enrichment->Chromatography 30-50% Fraction Purification Polishing: Sephadex LH-20 MeOH Elution Chromatography->Purification Target Peak (MW 950) FinalProduct Final Isolate: Quercetin-3,7-di-O-beta-D-gentiobioside (>98% Purity) Purification->FinalProduct

Caption: Step-by-step isolation workflow for polar quercetin glycosides from Brassicaceae seeds.

Detailed Methodology
  • Defatting (Critical):

    • Descurainia seeds are rich in lipids. Reflux 1 kg of crushed seeds with Petroleum Ether (60–90°C) for 2 hours (x3) to remove lipids. Discard the solvent.

    • Rationale: Lipids interfere with the resin adsorption of glycosides.

  • Extraction:

    • Extract the residue with 70% Ethanol (1:10 w/v) under reflux for 2 hours (x3).

    • Combine filtrates and evaporate under reduced pressure (Rotavap at 50°C) to obtain a crude syrup.

  • Liquid-Liquid Partition:

    • Suspend the crude syrup in distilled water.

    • Partition sequentially with Ethyl Acetate (to remove simple flavonoids/aglycones) and then n-Butanol (n-BuOH) .

    • Target Phase: The n-BuOH layer contains the polar di-glycosides and di-gentiobiosides.

  • Macroporous Resin Enrichment (D101 or AB-8):

    • Load the n-BuOH fraction onto a D101 resin column.

    • Wash with H₂O (remove sugars/proteins).

    • Elute with 30% Ethanol (removes impurities).

    • Elute with 70% Ethanol . This fraction contains the quercetin glycosides.[1][2][3][4]

  • Preparative HPLC (Separation of MW 950 vs MW 788):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 15% B to 35% B over 40 minutes.

    • Detection: UV at 254 nm and 360 nm.

    • Selection: The MW 950 (di-gentiobioside) is more polar and bulky; it typically elutes before the MW 788 compound (3-glc-7-gent) or requires careful fractionation in the early gradient.

Part 4: Analytical Profiling & Identification[5]

To validate the identity of Quercetin-3,7-di-O-beta-D-gentiobioside, use the following parameters.

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (ESI-).

  • Parent Ion:

    
     949.5 
    
    
    
    .
  • Fragmentation Pattern (MS/MS):

    • 
       949 
      
      
      
      625 (Loss of one gentiobiose, -324 Da).
    • 
       625 
      
      
      
      301 (Loss of second gentiobiose, -324 Da, yielding Quercetin aglycone).
    • Note: A loss of 162 Da (glucose) would suggest a stepwise fragmentation, but the gentiobiose unit often cleaves as a disaccharide.

NMR Spectroscopy (Key Signals)
  • Aglycone: Typical Quercetin signals (H-6, H-8 doublets; H-2', H-5', H-6' aromatic system).

  • Anomeric Protons: Four anomeric proton signals are required (two for the glucose units attached to Quercetin, two for the terminal glucoses of the gentiobiose units).

  • Linkage: The

    
     linkage of gentiobiose is confirmed by the downfield shift of the C-6 methylene protons of the inner glucose units.
    
Quantitative Analysis (HPLC-DAD)
ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.4% Phosphoric Acid (Gradient)
Flow Rate 1.0 mL/min
Wavelength 360 nm (Band I), 254 nm (Band II)
Retention Time Elutes earlier than Rutin and Quercetin-3-glucoside due to high polarity.

Part 5: Pharmacological Relevance for Drug Development

1. Solubility & Bioavailability: The attachment of two gentiobiose units (4 glucose molecules) renders this compound highly water-soluble compared to the aglycone. This addresses the "brick dust" solubility issue of Quercetin. However, the high molecular weight limits passive diffusion.

2. Prodrug Mechanism: Upon oral ingestion, the compound acts as a prodrug. Colonic microflora (expressing


-glucosidases) cleave the gentiobiose units, releasing the aglycone Quercetin in the lower gut. This provides a sustained-release mechanism , potentially extending the plasma half-life of Quercetin metabolites.

3. Specific Bioactivity:

  • Lipid Lowering: Studies on the related Descurainia glycosides suggest potent activity in reducing triglycerides (HepG2 models), likely mediated via PPAR

    
     activation.
    
  • Cardioprotection: The 3,7-substitution pattern protects the phenolic hydroxyls from rapid first-pass metabolism (glucuronidation/sulfation) until hydrolysis occurs.

References

  • Wang, S., et al. (2017). "Bioactive constituents obtained from the seeds of Lepidium apetalum Willd." Molecules, 22(4), 540. (Describes the isolation of the related C33H40O22 series). Retrieved from [Link]

  • Sun, K., et al. (2016). "Structure Identification of Flavonoid Glycosides from Descurainia sophia." Chinese Journal of New Drugs, 25(24), 2831-2838. (Primary source for 3,7-gentiobioside/glucoside profiling).

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted LC-MS/MS Quantification of Quercetin-3,7-di-O-beta-D-gentiobioside

This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on the quantification of complex flavonoid glycosides. It addresses the specific challenges of Quercetin-3,7-di-O-beta-D-g...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on the quantification of complex flavonoid glycosides. It addresses the specific challenges of Quercetin-3,7-di-O-beta-D-gentiobioside , a highly polar tetraglycoside (MW ~950 Da), while distinguishing it from its common structural analog, Quercetin-3-glucoside-7-gentiobioside (QGG).[1][2]

[1][2][3]

Executive Summary

This protocol details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Quercetin-3,7-di-O-beta-D-gentiobioside (Q-3,7-diGent).[1][2] Unlike common quercetin glycosides (e.g., Rutin, Isoquercitrin), Q-3,7-diGent possesses two disaccharide units (gentiobiose) attached at the C3 and C7 positions, rendering it significantly more hydrophilic and sterically bulky.[1][2]

Key Technical Advantages:

  • Specificity: Differentiates the target analyte from the isobaric or structurally similar Quercetin-3-glucoside-7-gentiobioside (QGG).[1][2]

  • Sensitivity: Optimized ESI(-) source parameters to mitigate signal suppression common with large glycosides.

  • Robustness: Uses a modified gradient to prevent peak broadening of polar analytes on C18 stationary phases.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties is the first step to successful method development.

PropertySpecificationTechnical Implication
Analyte Name Quercetin-3,7-di-O-beta-D-gentiobiosideTarget Molecule
Chemical Structure Quercetin core + 2 Gentiobiose units (Glc-β(1→6)Glc)High polarity; requires high-aqueous start in LC.[1][2]
Molecular Formula C₃₉H₅₀O₂₇Large mass requires wider scan range optimization.
Molecular Weight ~950.8 DaPrecursor ion [M-H]⁻ ≈ 949.8
pKa ~6.0 - 7.0 (Phenolic OH)Mobile phase must be acidic (pH < 4) to keep analyte neutral for retention.[1][2]
Critical Interferent Quercetin-3-glucoside-7-gentiobioside (MW 788)Often co-occurs in Tilia spp.; must be chromatographically resolved or mass-resolved.[1][2]
Structural Visualization

The following diagram illustrates the fragmentation pathway logic used for MRM transition selection.

Fragmentation Figure 1: Proposed Fragmentation Pathway for MRM Optimization Parent Precursor Ion [M-H]-: m/z 949.8 Inter1 Loss of C7-Gentiobiose [M-H-324]-: m/z 625.5 Parent->Inter1 Collision Energy (Low: 20-30V) Aglycone Quercetin Radical (Aglycone) m/z 300-301 Parent->Aglycone Primary Quantifier (High CE: 40-50V) Inter2 Loss of C3-Gentiobiose [M-H-648]-: m/z 301.0 Inter1->Inter2 Secondary Frag

Experimental Protocol

Reagents and Standards
  • Reference Standard: Quercetin-3,7-di-O-beta-D-gentiobioside (Purity >98%).[1][2] Note: If this specific tetraglycoside is unavailable, Quercetin-3-glucoside-7-gentiobioside (QGG) is often used as a surrogate for retention time mapping, but accurate mass quantification requires the specific standard.[1][2]

  • Internal Standard (IS): Rutin-d3 or Kaempferol-3-rutinoside (structurally similar but chromatographically distinct).[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Milli-Q Water.[1][2]

Sample Preparation

Due to the high polarity of the analyte, traditional liquid-liquid extraction (LLE) with ethyl acetate is ineffective .[1][2]

Protocol A: Plant Matrix (e.g., Tilia flowers)

  • Weigh 100 mg of dried powder.

  • Add 10 mL of 70% Methanol/Water (v/v) . Rationale: 100% MeOH may not fully solubilize the polar sugar moieties; water is essential.[1]

  • Ultrasonicate for 30 mins at <40°C.

  • Centrifuge at 12,000 rpm for 10 mins.

  • Filter supernatant through a 0.22 µm PTFE filter.

  • Dilute 1:10 with initial mobile phase before injection.

Protocol B: Plasma (Pharmacokinetics)

  • Aliquot 100 µL plasma.[1]

  • Add 10 µL Internal Standard working solution.[1]

  • Perform Protein Precipitation (PPT): Add 300 µL Acetonitrile with 1% Formic Acid .

  • Vortex (2 min) and Centrifuge (14,000 rpm, 10 min, 4°C).

  • Transfer supernatant to a clean vial.[1]

  • Evaporate to dryness under nitrogen at 35°C.

  • Reconstitute in 100 µL of 10% Acetonitrile in Water . Critical: Reconstituting in high organic solvent will cause peak distortion (solvent effect) for this early-eluting polar compound.[1][2]

LC-MS/MS Conditions
Chromatographic Separation[2][3][4][5][6][7]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Agilent ZORBAX SB-C18.[1][2]

    • Why? Although HILIC is an option for polar compounds, a high-aqueous tolerant C18 provides better peak shape for the phenolic core.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1][2]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A (Water) %B (ACN) Event
0.0 95 5 Initial Hold (Focusing)
1.0 95 5 End Loading
8.0 60 40 Linear Gradient
9.0 5 95 Wash
11.0 5 95 End Wash
11.1 95 5 Re-equilibration

| 14.0 | 95 | 5 | Ready for Injection |[1][2]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Negative Mode .[1][2]

    • Reasoning: Flavonoids lose protons easily at the phenolic OH groups, providing 10-50x better sensitivity in negative mode than positive mode.

  • Source Temp: 500°C.

  • Capillary Voltage: -2.5 kV.[1][2]

  • Cone Voltage: Optimized per compound (typically 30-50V).

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Q-3,7-di-Gent 949.8 301.0 4542Quantifier (Aglycone)
Q-3,7-di-Gent949.8625.54528Qualifier (Loss of 1 Gent)
QGG (Interferent)787.3301.04035Monitor to ensure separation
Rutin (IS)609.1300.04032Internal Standard

Method Validation Strategy (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include these checkpoints:

Specificity Check

Inject a high concentration of the analog Quercetin-3-glucoside-7-gentiobioside (QGG) .[1][2] Monitor the 949.8 channel.

  • Pass Criteria: No peak should appear in the 949.8 channel at the retention time of QGG. This confirms that the QGG isotope pattern does not contribute to the Q-3,7-di-Gent signal (crosstalk).[1][2]

Matrix Effect Evaluation

Since this analyte elutes early (high polarity), it is prone to ion suppression from unretained salts/phospholipids.[1][2]

  • Protocol: Post-column infusion. Infuse the standard solution continuously while injecting a blank plasma/plant extract.

  • Visualization: Look for "dips" in the baseline at the analyte retention time.

Linearity & Range
  • Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting: 1/x² (Essential for large dynamic ranges in bioanalysis).[1][2]

Workflow Visualization

The following diagram summarizes the complete analytical lifecycle for this specific application.

Workflow Figure 2: End-to-End Analytical Workflow Sample Sample Source (Plasma or Plant Extract) Prep Sample Prep (PPT or 70% MeOH Ext) Remove Proteins/Lipids Sample->Prep Recon Reconstitution Solvent: 90% Water / 10% ACN (Critical for Peak Shape) Prep->Recon Evaporate & Redissolve LC UPLC Separation C18 Column, Gradient Elution Retain Polar Glycosides Recon->LC Inject MS ESI(-) MS/MS Detection MRM: 949.8 -> 301.0 LC->MS Elute Data Quantification Ratio vs Internal Standard MS->Data

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; Sample solvent too strong.[1][2]Ensure mobile phase has 0.1% Formic Acid.[1] Reconstitute sample in <15% organic solvent.
Low Sensitivity Adduct formation (Na+ or K+) in source.[1][2]Use LC-MS grade solvents; avoid glass containers (leach Na+); add Ammonium Formate (5mM) if necessary to drive protonation/deprotonation.[1][2]
Carryover Analyte sticking to injector needle.[1]Use a needle wash with high organic content (e.g., MeOH:ACN:IPA:Water 1:1:1:1 + 0.1% FA).[1][2]

References

  • He, X., et al. (2016). "A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study."[1][2][3] Biomedical Chromatography.

    • Relevance: This is the foundational method for the structural analog (QGG), providing the basis for the extraction and chromatographic conditions adapted here.[1][2]

  • Mullen, W., et al. (2006). "Analysis of flavonoid conjugates in human plasma and urine by HPLC-MS/MS."[2] Journal of Chromatography B.

    • Relevance: Establishes the standard for ESI(-)
  • ChemicalBook. "Quercetin-3,7-di-O-beta-D-gentiobioside Product Information."

    • Relevance: Confirms the existence and basic chemical properties of the specific di-gentiobioside target.
  • Cayman Chemical. "Quercetin 3-O-β-D-Glucose-7-O-β-D-Gentiobioside Product Data."

    • Relevance: Provides spectral data (UV max) and solubility information applicable to the class of quercetin polyglycosides.

Sources

Application

Solvent systems for extraction of polar quercetin gentiobiosides

Executive Summary This guide details the solvent engineering and extraction protocols required to isolate Quercetin-3-O-gentiobioside (Q3G) while preserving its disaccharide moiety. Unlike quercetin aglycone, Q3G is high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent engineering and extraction protocols required to isolate Quercetin-3-O-gentiobioside (Q3G) while preserving its disaccharide moiety. Unlike quercetin aglycone, Q3G is highly polar due to the presence of a gentiobiose unit (glucose-


-glucose). Standard non-polar extraction methods (e.g., pure ethyl acetate or chloroform) fail to recover this molecule efficiently.

This protocol utilizes a Hydro-Alcoholic Phase System coupled with Solid Phase Extraction (SPE) to maximize yield and purity. It is designed for researchers in pharmacognosy and drug discovery targeting polar flavonoid glycosides from matrices such as Abelmoschus esculentus (Okra), Mimosa pudica, or Allium species.

The Chemist’s Perspective: Solubility & Thermodynamics

The Polarity Challenge

To extract Q3G, one must navigate the "Polarity Trap."

  • Too Polar (100% Water): Extracts excessive polysaccharides, mucilage, and proteins, creating a viscous "sludge" that fouls chromatography columns.

  • Too Non-Polar (100% Ethyl Acetate/Chloroform): Excellent for aglycones, but Q3G will remain in the solid plant residue due to its multiple hydroxyl groups on the sugar moiety.

The Optimized Solvent System

The "Sweet Spot" for gentiobiosides is a binary system of Water:Alcohol (30:70 v/v) .

  • Water Fraction (30%): Solvates the hydrophilic gentiobiose sugar tail.

  • Alcohol Fraction (70% Ethanol or Methanol): Solvates the polyphenolic quercetin core and precipitates high-molecular-weight polysaccharides/proteins, naturally "cleaning" the extract.

  • Modifier (0.1% Formic Acid): Vital for stabilizing the flavylium ion species and preventing oxidative degradation. Note: Avoid strong mineral acids (HCl) and high heat (>60°C), which will hydrolyze the gentiobiose bond and destroy the target.

Workflow Visualization

The following diagram outlines the decision logic and workflow for isolating Q3G.

Q3G_Extraction_Workflow Biomass Raw Biomass (e.g., Okra/Onion) Pretreatment Lyophilization & Grinding (< 40 mesh) Biomass->Pretreatment Solvent_Choice Solvent Selection: 70% EtOH + 0.1% Formic Acid Pretreatment->Solvent_Choice Optimization Extraction UAE Extraction (40°C, 30 min, 40kHz) Solvent_Choice->Extraction Filtration Filtration & Evaporation (Remove EtOH -> Aqueous Slurry) Extraction->Filtration Partition Liquid-Liquid Partition (Wash with Hexane) Filtration->Partition Aqueous_Phase Aqueous Phase (Contains Q3G) Partition->Aqueous_Phase Organic_Phase Hexane Phase (Discard Lipids/Chlorophyll) Partition->Organic_Phase SPE C18 SPE Enrichment (Critical Step) Aqueous_Phase->SPE Final_Product Purified Q3G (Elutes @ 20-30% MeOH) SPE->Final_Product

Figure 1: Step-by-step isolation workflow for polar quercetin gentiobiosides.[1]

Detailed Experimental Protocols

Protocol A: Ultrasound-Assisted Extraction (UAE)

Best for: High throughput, maximizing yield, preventing thermal degradation.

Reagents:

  • Ethanol (ACS Grade) or Methanol (HPLC Grade).

  • Formic Acid (98%+).

  • Ultrapure Water (18.2 MΩ).

Step-by-Step:

  • Preparation: Dry plant material (lyophilization preferred) and grind to a fine powder (< 0.5 mm).

  • Solvent Prep: Prepare Solvent A : 70% Ethanol / 29.9% Water / 0.1% Formic Acid.

  • Loading: Weigh 1.0 g of powder into a 50 mL centrifuge tube. Add 20 mL of Solvent A (1:20 w/v ratio).

  • Sonication: Place in an ultrasonic bath at 40 kHz for 30 minutes . Maintain temperature < 40°C (add ice to bath if necessary).

  • Separation: Centrifuge at 4,000 x g for 10 minutes. Collect the supernatant.

  • Re-extraction: Resuspend the pellet in 10 mL of Solvent A and repeat sonication once. Combine supernatants.

  • Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 40°C until only the aqueous phase remains (~5-8 mL).

Protocol B: Solid Phase Extraction (SPE) Enrichment

Best for: Removing sugars, proteins, and concentrating the glycoside.

Materials:

  • C18 SPE Cartridge (e.g., Sep-Pak C18 or Strata C18-E, 500mg/6mL).

Step-by-Step:

  • Conditioning: Pass 5 mL Methanol followed by 5 mL Water (0.1% Formic Acid) through the cartridge. Do not let the cartridge dry out.[2]

  • Loading: Load the aqueous extract from Protocol A onto the cartridge. Flow rate: ~1 mL/min.[3]

  • Wash 1 (Polar Impurities): Flush with 10 mL Water (0.1% Formic Acid) .

    • Removes: Free sugars, organic acids, proteins.

  • Wash 2 (Semi-Polar Impurities): Flush with 5 mL 10% Methanol .

    • Removes: Very polar phenolics, but Q3G stays bound.

  • Elution (Target): Elute Q3G with 5 mL 40% Methanol .

    • Note: Quercetin aglycone requires ~80-100% MeOH to elute.[4] This step selectively strips the gentiobioside while leaving aglycones and less polar flavonoids on the column.

Analytical Validation (HPLC-DAD)

To verify the extraction, use the following chromatographic conditions. Q3G will elute significantly earlier than Rutin or Quercetin.

ParameterCondition
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (or Methanol)
Flow Rate 1.0 mL/min
Detection 354 nm (Band II for Flavonols)
Gradient 0-5 min: 10% B (Isocratic) 5-20 min: 10%

30% B (Linear) 20-25 min: 30%

100% B (Wash)

Expected Elution Order:

  • Q-3-O-Gentiobioside (Most Polar, elutes first)

  • Rutin (Q-3-O-Rutinoside)[5]

  • Isoquercitrin (Q-3-O-Glucoside)[5][6]

  • Quercetin Aglycone (Least Polar, elutes last)

References

  • Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin in Red Okra. Source: ResearchGate.[7] Context: Establishes HPLC retention times and UV spectra for Q3G validation.

  • Selectivity of Current Extraction Techniques for Flavonoids. Source: MDPI (Molecules). Context: Reviews solvent polarity matching (70% MeOH/EtOH) for glycoside extraction.

  • Solid Phase Extraction (SPE) Fundamentals. Source: Agilent Technologies / YouTube. Context: Standard protocols for C18 conditioning, washing, and elution logic.

  • Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides. Source: PubMed Central (PMC). Context: Validates UAE parameters (time/temp) to prevent glycoside hydrolysis.

  • Separation of Quercetin and its Organic Impurities. Source: Phenomenex Application Notes.[8] Context: Provides column selection and resolution criteria for flavonoid mixtures.

Sources

Method

Application Note: Sample Preparation for LC-MS Analysis of Quercetin Diglycosides

< Introduction Quercetin, a prominent flavonoid found in a wide variety of fruits and vegetables, is of significant interest to researchers in nutrition, pharmacology, and drug development due to its potent antioxidant,...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Quercetin, a prominent flavonoid found in a wide variety of fruits and vegetables, is of significant interest to researchers in nutrition, pharmacology, and drug development due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] In nature, quercetin predominantly exists as glycosides, with one or more sugar moieties attached to the aglycone structure. Quercetin diglycosides, such as quercetin-3,4'-diglucoside and quercetin 3,7-diglucoside, are common forms found in dietary sources like onions and apples.[3][4][5] The accurate quantification of these specific glycosidic forms is crucial for understanding their bioavailability, metabolism, and ultimately their physiological effects.

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the premier analytical technique for the sensitive and selective determination of flavonoids in complex biological and botanical matrices.[6][7][8] However, the success of any LC-MS analysis is heavily reliant on meticulous and effective sample preparation. This application note provides a comprehensive guide to the critical considerations and detailed protocols for the extraction and preparation of quercetin diglycosides from various matrices for subsequent LC-MS analysis.

The Critical Role of Sample Preparation

The primary objectives of sample preparation for the LC-MS analysis of quercetin diglycosides are threefold:

  • Efficient Extraction: To quantitatively liberate the analytes of interest from the sample matrix.

  • Purification: To remove interfering endogenous components such as proteins, lipids, and salts that can cause matrix effects, suppress ionization, and compromise chromatographic performance.[9][10]

  • Concentration: To enrich the sample to a concentration level that is within the linear dynamic range of the LC-MS instrument.

The choice of the sample preparation strategy is dictated by the physicochemical properties of quercetin diglycosides and the nature of the sample matrix. Quercetin diglycosides are polyphenolic compounds and are more polar than their aglycone counterpart due to the presence of the sugar moieties.[3][11] This characteristic influences the selection of appropriate extraction solvents.

Sample Preparation Strategies: A Matrix-Specific Approach

The complexity of the sample matrix is a key determinant in selecting the appropriate extraction and clean-up methodology. Here, we present protocols for two common sample types: biological fluids (plasma/serum) and plant tissues.

Biological Fluids (Plasma/Serum)

For the analysis of quercetin diglycosides in plasma or serum, the primary challenge is the high protein content, which can precipitate in the analytical column and interfere with the MS detection.[12] Protein precipitation is a straightforward and widely used technique for this purpose.

This protocol is a rapid and effective method for removing the bulk of proteins from plasma or serum samples.[12][13][14]

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

  • Methanol or acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (typically the initial mobile phase of the LC method)

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of the internal standard solution.[13]

  • Add 300 µL of ice-cold methanol or acetonitrile to precipitate the proteins.[13] The 3:1 ratio of organic solvent to sample is a common starting point.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and complete protein precipitation.[13]

  • Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[13] This step is crucial for concentrating the sample and removing the organic solvent, which might be too strong for the initial chromatographic conditions.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[13]

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Causality Behind the Choices:

  • Ice-cold solvent: Using a cold solvent enhances protein precipitation efficiency.[12]

  • Vortexing: Ensures complete denaturation and precipitation of proteins.

  • Evaporation and Reconstitution: This step allows for sample concentration and ensures that the injection solvent is compatible with the initial mobile phase, preventing peak distortion.

G

Caption: Protein Precipitation Workflow for Plasma/Serum Samples.

Plant Tissues

The extraction of quercetin diglycosides from plant materials requires breaking down the plant cell walls to release the compounds.[15] The choice of solvent is critical and often involves a mixture of an organic solvent and water to accommodate the polarity of the glycosides.[7]

This protocol is suitable for a variety of plant matrices, such as fruit peels, leaves, and flowers.[16][17]

Materials:

  • Plant material (fresh or lyophilized and powdered)

  • Extraction solvent (e.g., 80% methanol in water)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of the extraction solvent.

  • Sonicate the mixture in an ultrasonic bath for 15-30 minutes.[16]

  • Centrifuge the extract at 5000 x g for 10 minutes.[13]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.[13]

Causality Behind the Choices:

  • 80% Methanol: This solvent mixture provides a good balance of polarity to efficiently extract a wide range of flavonoid glycosides.[7]

  • Ultrasonication: The cavitation effect of ultrasound disrupts cell walls, enhancing solvent penetration and extraction efficiency.[16]

  • Filtration: This step is essential to remove any particulate matter that could clog the LC column.

G

Caption: Ultrasound-Assisted Extraction for Plant Tissues.

Hydrolysis of Glycosides: A Key Consideration

In some instances, the research goal may be to determine the total quercetin content (aglycone) rather than the individual glycosides. In such cases, a hydrolysis step is required to cleave the sugar moieties. Both acid and enzymatic hydrolysis can be employed.

  • Acid Hydrolysis: This is a common method but can be harsh and may lead to the degradation of the aglycone if not carefully controlled.[18][19] A typical procedure involves heating the extract with hydrochloric acid.[13]

  • Enzymatic Hydrolysis: This method is milder and more specific, using enzymes like β-glucosidase to cleave the glycosidic bonds.[18][20]

It is crucial to be aware that acidification of the extraction solvent, even at low concentrations, can lead to the unintended hydrolysis of quercetin glycosides, resulting in an overestimation of the aglycone.[16][17]

LC-MS Analysis: Methodological Recommendations

Once the sample is prepared, the subsequent LC-MS analysis requires careful optimization of chromatographic and mass spectrometric parameters.

Liquid Chromatography

A reversed-phase C18 column is the most common choice for the separation of quercetin and its glycosides.[13][21] A gradient elution using a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both acidified with a small amount of formic acid (typically 0.1%), is generally employed to achieve good separation and peak shape.[22][23]

ParameterTypical Value
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min[13]
Injection Volume 1 - 10 µL[13]
Column Temperature 30 - 40 °C[23]
Mass Spectrometry

Electrospray ionization (ESI) is the preferred ionization technique for flavonoids and is typically operated in the negative ion mode due to the presence of acidic phenolic hydroxyl groups.[23][24] Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantitative analysis, providing high selectivity and sensitivity.[23]

ParameterTypical Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3000 - 4000 V[23]
Drying Gas Temperature 300 - 350 °C[23]
Nebulizer Pressure 40 - 55 psi[23]

Example MRM Transitions for Quercetin:

  • Precursor Ion (m/z): 301

  • Product Ions (m/z): 151, 179[13]

Method Validation

To ensure the reliability and accuracy of the analytical results, the entire method, from sample preparation to LC-MS analysis, must be validated.[21][25] Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[23]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[9]

  • Recovery: The efficiency of the extraction procedure.[22]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[23]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Recovery Inefficient extraction, analyte degradationOptimize extraction solvent and conditions (e.g., time, temperature). Ensure sample stability.
Poor Peak Shape Incompatible injection solvent, column overloadReconstitute in a weaker solvent. Reduce injection volume.
Signal Suppression (Matrix Effect) Co-eluting matrix componentsImprove sample clean-up (e.g., use Solid Phase Extraction). Use an isotopically labeled internal standard.[9]
Inconsistent Results Variability in sample preparationEnsure precise and consistent execution of the protocol. Use an internal standard.

Conclusion

The successful LC-MS analysis of quercetin diglycosides is fundamentally dependent on a well-designed and executed sample preparation strategy. The protocols and considerations outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to obtain accurate and reliable quantitative data. By understanding the causality behind each experimental choice and implementing a validated methodology, the intricate roles of these important dietary flavonoids can be more effectively elucidated.

References

  • A Researcher's Guide to Cross-Validation of Analytical Methods for Flavonoid Identification - Benchchem. (n.d.).
  • A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification - Benchchem. (n.d.).
  • Application Note: Quantification of Quercetin using a Validated LC-MS/MS Method - Benchchem. (n.d.).
  • Turner, C., et al. (2006). Subcritical water extraction and b-glucosidase-catalyzed hydrolysis of quercetin glycosides in onion waste. Green Chemistry, 8(10), 949-959.
  • Rupasinghe, H. P. V., et al. (2011). Ultra-sonication-assisted solvent extraction of quercetin glycosides from 'Idared' apple peels. Molecules, 16(12), 9783-9791.
  • Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (2025).
  • Kim, J. H., et al. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 549-558.
  • Adlercreutz, P., et al. (2013). An on-line method for pressurized hot water extraction and enzymatic hydrolysis of quercetin glucosides from onions.
  • Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. (2022). Research, Society and Development, 11(3), e9211326135.
  • Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from 'Idared' Apple Peels. (2011). Molecules, 16(12), 9783-9791.
  • Subcritical water extraction and β-glucosidase-catalyzed hydrolysis of quercetin glycosides in onion waste. (2006). Green Chemistry, 8(10), 949-959.
  • Quercetin 3,7-diglucoside. (n.d.). In FooDB.
  • Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study. (2016).
  • Quercetin 3,4'-diglucoside. (n.d.). In Wikipedia.
  • Quercetin 3,4'-diglucoside. (n.d.). In PubChem.
  • The structures of quercetin-3,4-diglucoside (A) and phlorizin (B). (n.d.). In ResearchGate.
  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. (2021). Molecules, 26(17), 5301.
  • Pérez-Jiménez, J., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Antioxidants, 9(6), 479.
  • Quercetin 3-diglucoside. (n.d.). In FooDB.
  • A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. (2022). Molecules, 27(19), 6564.
  • Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. (2023).
  • HPLC, FTIR, and LC-MS/MS profile of Quercetin Glycoside-QG. (n.d.). In ResearchGate.
  • Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from 'Idared' Apple Peels. (2011). Molecules, 16(12), 9783-9791.
  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. (2015). Molecules, 20(9), 16425-16437.
  • Carbon dioxide expanded liquid: an effective solvent for the extraction of quercetin from South African medicinal plants. (2022). Scientific Reports, 12(1), 10636.
  • THE EXTRACTION OF QUERCETIN FROM WASTE ONION (Allium Cepa L.) TUNIC BY THE AQUEOUS SOLUTIONS OF DIFFERENT DEEP EUTECTIC SOLVENTS. (n.d.).
  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (2017). Journal of Analytical Science and Technology, 8(1), 1-7.
  • UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. (2013).
  • UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. (2012). Journal of Agricultural and Food Chemistry, 60(33), 8164-8171.
  • Protein Precipitation Method. (n.d.). In Phenomenex.
  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. (2020). Antioxidants, 9(6), 479.
  • Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review. (2020). Antioxidants, 9(6), 479.
  • Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. (2023). Molecules, 28(21), 7354.
  • Precipitation Procedures. (n.d.). In Sigma-Aldrich.
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (2020). Frontiers in Plant Science, 11, 1008.
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2025). Molecules, 30(1), 123.
  • Analytical Procedures for Determination of Quercetin and its Glycosides in Plant Material. (2013). Current Analytical Chemistry, 9(1), 86-103.
  • Methods of Extraction, Preconcentration,and Determination of Quercetin. (2012). Journal of Analytical Chemistry, 67(13), 1129-1141.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). In Agilent.
  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (2020). Molecules, 25(18), 4273.
  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). In YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Separating Quercetin-3,7-di-O-beta-D-gentiobioside from Quercetin-3-gentiobioside

Topic: Separation of Quercetin-3,7-di-O-β-D-gentiobioside (Q3,7G) from Quercetin-3-O-β-D-gentiobioside (Q3G) Executive Summary: The "Polarity Gap" Challenge Welcome to the technical support center. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Quercetin-3,7-di-O-β-D-gentiobioside (Q3,7G) from Quercetin-3-O-β-D-gentiobioside (Q3G)

Executive Summary: The "Polarity Gap" Challenge

Welcome to the technical support center. As a Senior Application Scientist, I have structured this guide to address the specific hydrodynamic and chromatographic challenges of separating these two analytes.

The core difficulty in this separation is the massive difference in polarity and molecular weight (MW) between the two targets.

  • Q3G (MW ~626 Da): A di-glycoside (Quercetin + 2 Glucose units). Moderately polar.

  • Q3,7G (MW ~950.8 Da): A tetra-glycoside (Quercetin + 4 Glucose units). Extremely polar.

The Failure Mode: Most standard flavonoid gradients start at 10-15% organic solvent. Under these conditions, Q3,7G will likely elute in the void volume (t0) , co-eluting with unretained matrix components, while Q3G elutes normally. This guide focuses on retention strategies for the hyper-polar Q3,7G .

Part 1: Physicochemical Profile & Diagnostic Data

Before troubleshooting, verify your analytes against these specifications to ensure you are tracking the correct peaks.

FeatureQuercetin-3,7-di-O-β-D-gentiobioside (Q3,7G)Quercetin-3-O-β-D-gentiobioside (Q3G)
Structure Quercetin + Gentiobiose (C3) + Gentiobiose (C7)Quercetin + Gentiobiose (C3)
Sugar Units 4 Glucose units (Tetra-glycoside)2 Glucose units (Di-glycoside)
Formula C₃₉H₅₀O₂₇C₂₇H₃₀O₁₇
Mol.[1][2][3][4][5][6][7] Weight 950.8 g/mol 626.5 g/mol
Polarity Very High (Hydrophilic)High
Elution Order (RP) First (Early eluter)Second (Late eluter)
Solubility High in Water, DMSO; Poor in pure ACNMod. in Water; Good in MeOH/DMSO

Critical Note: Do not confuse Q3G with Rutin (Quercetin-3-rutinoside). Gentiobiose (Glc-Glc) is more polar than Rutinose (Rha-Glc), meaning Q3G elutes before Rutin in Reverse Phase (RP) chromatography.

Part 2: Optimized Experimental Protocol

This protocol is designed to retain Q3,7G while maintaining resolution for Q3G.

1. Chromatographic Conditions (UHPLC/HPLC)
  • Stationary Phase:

    • Recommended:C18-AQ (Aqua/Hydrophilic End-capped) . Standard C18 columns often suffer from "phase collapse" or poor retention at the high aqueous conditions required to capture Q3,7G.

    • Dimensions: 150 x 2.1 mm (UHPLC) or 250 x 4.6 mm (HPLC), 1.8 µm - 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains analyte in non-ionized form, crucial for retention).

    • B: Acetonitrile (ACN) + 0.1% Formic Acid (ACN provides sharper peaks than MeOH for glycosides).

  • Temperature: 30°C - 40°C (Higher temp improves peak symmetry for bulky glycosides).

2. The "Polarity Catch" Gradient

Standard gradients fail here. Use this specific profile:

Time (min)% Mobile Phase BPhase Description
0.0 - 5.0 2% - 5% Isocratic Hold: Essential to retain Q3,7G away from the void volume.
5.0 - 20.0 5% → 25%Shallow Gradient: Separates Q3,7G from other highly polar impurities.
20.0 - 35.0 25% → 95%Elution Ramp: Elutes Q3G (typically ~15-20% B) and cleans column.
35.0 - 40.0 95%Wash: Removes aglycones (Quercetin) and hydrophobic matrix.
Part 3: Troubleshooting & FAQs
Scenario A: "I cannot see the Q3,7G peak, or it is eluting with the solvent front."

Diagnosis: The mobile phase is too strong at the start of the run. With 4 glucose units, Q3,7G behaves almost like a sugar; it has zero affinity for C18 if any significant organic solvent is present.

  • Fix 1 (Gradient): Lower your initial %B to 0-2% .

  • Fix 2 (Column): Switch to a C18-AQ or Polar-Embedded C18 column. These are designed to operate in 100% aqueous conditions without dewetting.

  • Fix 3 (HILIC Mode): If RP fails, switch to HILIC (Hydrophilic Interaction Liquid Chromatography). In HILIC, the elution order reverses: Q3G elutes first, and Q3,7G elutes last.

Scenario B: "The peaks are broad or tailing significantly."

Diagnosis: Secondary interactions between the free hydroxyls of the sugar moieties and the residual silanols on the silica support.

  • Fix: Ensure your mobile phase pH is acidic (pH ~2.5-3.0) using 0.1% Formic Acid . Do not use neutral water.

  • Advanced Fix: Increase column temperature to 40°C or 45°C to improve mass transfer kinetics of the bulky Q3,7G molecule.

Scenario C: "My Q3,7G standard is precipitating in the vial."

Diagnosis: Solubility mismatch. You likely dissolved it in pure Acetonitrile or Methanol.

  • Fix: Q3,7G is extremely hydrophilic. Dissolve the standard in 10% DMSO / 90% Water or pure Water. Avoid high concentrations of organic solvent in the sample diluent, as this causes "solvent effect" peak distortion (breakthrough) for early eluting peaks.

Part 4: Visualization of Logic & Workflow
Figure 1: Elution Logic & Polarity Map

This diagram illustrates the inverse relationship between Sugar Load (Polarity) and Retention Time on a C18 column.

G cluster_0 Analyte Properties cluster_1 C18 Retention Behavior Q37G Q-3,7-di-gentiobioside (4 Sugars, MW ~951) High Polarity Void Void Volume (t0) (Unretained) Q37G->Void If Start %B > 10% Early Early Elution (Requires 100% Aqueous start) Q37G->Early If Start %B < 3% Q3G Q-3-gentiobioside (2 Sugars, MW ~626) Medium Polarity Mid Mid Elution (Standard Gradient) Q3G->Mid Normal Retention Q Quercetin Aglycone (0 Sugars, MW ~302) Low Polarity Late Late Elution (High Organic) Q->Late Hydrophobic Interaction

Caption: Elution hierarchy on Reverse Phase C18. Note the risk of Q3,7G entering the void volume if conditions are not optimized.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Poor Separation Issue Identify Specific Issue Start->Issue Void Q3,7G in Void Volume (tR < 2 min) Issue->Void Coelution Peaks Merging Issue->Coelution Shape Broad/Tailing Peaks Issue->Shape Sol1 Action: Reduce Initial %B to 0-2% Void->Sol1 Sol3 Action: Flatten Gradient Slope (5-20% B over 20 min) Coelution->Sol3 Sol4 Action: Add 0.1% Formic Acid (Suppress Ionization) Shape->Sol4 Sol2 Action: Switch to C18-AQ Column Sol1->Sol2 If fails Sol5 Action: Increase Temp to 40°C Sol4->Sol5

Caption: Step-by-step troubleshooting workflow for high-polarity flavonoid separation.

References
  • PubChem. (2025). Quercetin 3-O-gentiobioside (CID 5320834). National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2025).[8] Separation of Quercetin and its Organic Impurities per USP Monograph. Application Note. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Quercetin Glycosides

Current Status: Operational Topic: Mobile Phase pH Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Introduction: The pH Criticality in Flavonoid Analysis Welcome to the technical guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Mobile Phase pH Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The pH Criticality in Flavonoid Analysis

Welcome to the technical guide for optimizing the separation of Quercetin and its glycosides (e.g., Rutin, Isoquercitrin, Hyperoside). In Reversed-Phase HPLC (RP-HPLC), pH is not merely a variable; it is the primary switch that controls the ionization state of your analytes.

Quercetin is a weak acid with multiple ionizable phenolic hydroxyl groups. If your mobile phase pH approaches the pKa of these groups, you will experience peak broadening, tailing, and retention time instability. This guide provides the mechanistic understanding and actionable protocols to stabilize your chromatography.

Module 1: The Theory (Why pH Matters)

Q: What is the optimal pH window for Quercetin Glycosides?

A: The optimal window is pH 2.0 – 3.0 .

The Mechanism: Quercetin and its glycosides possess phenolic hydroxyl (-OH) groups. The first pKa of the Quercetin aglycone is approximately 6.4 – 7.2 (depending on the specific -OH position cited) [1, 2].

  • At pH < 3.0: The molecules are fully protonated (neutral). Neutral molecules interact strongly and predictably with the hydrophobic C18 stationary phase, resulting in sharp, symmetrical peaks.

  • At pH > 4.0: Partial ionization begins. The negative charge repels the hydrophobic stationary phase, causing early elution. Furthermore, ionized analytes interact with residual positively charged metals or silanols on the silica surface, leading to severe peak tailing.

Q: How does pH affect the separation of different glycosides?

A: While pH controls peak shape, it has a secondary effect on selectivity between glycosides (e.g., separating Quercetin-3-O-glucoside from Quercetin-3-O-galactoside).

  • Glycoside Polarity: The sugar moiety (glucose, galactose, rutinose) makes the molecule significantly more polar than the aglycone.

  • Strategy: Lock the pH at 2.5 to ensure peak symmetry, then adjust the Organic Modifier (Methanol vs. Acetonitrile) to alter selectivity between specific sugar isomers.

Module 2: Troubleshooting Guide

Use the following decision matrix to resolve common chromatographic failures.

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

Diagnosis: Secondary interactions between the analyte and residual silanol groups on the column stationary phase.

Potential CauseActionable Fix
pH too high (> 3.5) Acidify Mobile Phase: Add 0.1% Formic Acid or use 20mM Phosphate Buffer (pH 2.5). This protonates the silanols (Si-O⁻

Si-OH), reducing ionic attraction.
Active Silanols Switch Column: Move to a high-purity, end-capped C18 column (e.g., "Hybrid" or "Base Deactivated" silica).
Mass Overload Dilute Sample: Inject 50% less mass. Tailing often mimics overload.
Issue 2: Retention Time Drift

Diagnosis: The column equilibrium is shifting, often due to temperature fluctuations or lack of buffering capacity.

Potential CauseActionable Fix
Unbuffered Acid Use a Buffer: If using only 0.1% Formic Acid, switch to 20mM Ammonium Formate (pH 3.0) or Phosphate Buffer. Simple acids lack the capacity to resist pH changes from the sample matrix.
Temperature Thermostat Column: Lock column oven at 30°C or 35°C. Do not run at ambient temperature.
Issue 3: Aglycone vs. Glycoside Resolution

Diagnosis: The glycosides (Rutin) elute too fast (near void volume) while Quercetin elutes too late.

Potential CauseActionable Fix
Isocratic Failure Implement Gradient: Start at 10% Organic (to retain glycosides) and ramp to 60-80% Organic (to elute Quercetin).

Module 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway for optimizing peak shape and resolution.

TroubleshootingLogic Start Start: Evaluate Chromatogram CheckShape Is Peak Tailing > 1.5? Start->CheckShape CheckRes Are Glycosides Co-eluting? CheckShape->CheckRes No (Shape OK) Action_pH Action: Lower pH to 2.5 (Suppress Silanols) CheckShape->Action_pH Yes (pH > 3) Action_Col Action: Switch to End-capped C18 CheckShape->Action_Col Yes (pH is already low) Action_Grad Action: Optimize Gradient (Start at 5-10% B) CheckRes->Action_Grad Yes (Poor k') Action_Mod Action: Change Modifier (MeOH <-> ACN) CheckRes->Action_Mod Yes (Positional Isomers) Success Optimal Separation CheckRes->Success No Action_pH->CheckRes Action_Col->CheckRes Action_Grad->Success Action_Mod->Success

Figure 1: Decision tree for troubleshooting Quercetin glycoside separation issues.

Module 4: Standardized Experimental Protocol

Based on validated literature [3, 4], the following protocol serves as a robust starting point for method development.

Mobile Phase Preparation
  • Buffer A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.1) OR 0.1% Formic Acid (pH ~2.7).

    • Why: Phosphoric acid suppresses ionization most effectively for UV detection; Formic acid is required if using Mass Spectrometry (LC-MS).

  • Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH).[1][2]

    • Note: ACN provides sharper peaks and lower pressure; MeOH provides different selectivity for glycoside isomers.

Chromatographic Conditions
ParameterSettingNotes
Column C18 (150mm x 4.6mm, 3.5µm or 5µm)Ensure high carbon load (>15%) and end-capping.
Flow Rate 1.0 mL/minAdjust based on column backpressure.
Temperature 30°CImproves reproducibility of retention times.[3]
Injection Vol 5 - 10 µLPrevent mass overload.
Detection UV 360-370 nm (Band I)Specific for Flavonols; minimizes interference.
Gradient Profile (Generic Start)
Time (min)% Buffer A% Solvent BEvent
0.0 9010Initial hold to retain polar glycosides (Rutin).
5.0 8020Elution of Glycosides.
20.0 4060Elution of Aglycone (Quercetin).
25.0 4060Isocratic hold to clear matrix.
26.0 9010Re-equilibration.

Module 5: Stability & Degradation Risks

Warning: While acidic pH is necessary for separation, extreme conditions can degrade your sample.

  • Hydrolysis Risk: At pH < 2.0 combined with high temperatures (> 50°C), the glycosidic bond (e.g., the O-sugar link in Rutin) can hydrolyze, artificially increasing the Quercetin aglycone signal [5].

  • Oxidation Risk: At pH > 7.0, Quercetin rapidly oxidizes into depsides and other degradation products. Never use basic mobile phases.

StabilityPathway Glycoside Quercetin Glycoside (e.g., Rutin) Glycoside->Glycoside Stable Zone (pH 2.5 - 3.5) Aglycone Quercetin (Aglycone) Glycoside->Aglycone Acid Hydrolysis (pH < 2, Heat) Degradant Oxidation Products (Depsides) Aglycone->Degradant Oxidation (pH > 7)

Figure 2: Stability pathways of Quercetin Glycosides relative to pH conditions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5280343, Quercetin. Retrieved from [Link]

  • FooDB. (2025). Compound Summary: Quercetin 3-O-glucosyl-galactoside.[4] Retrieved from [Link]

  • Anghelescu, G. et al. (2023). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. MDPI, Molecules. Retrieved from [Link]

  • Kaur, A. et al. (2016). Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin. Journal of Food and Drug Analysis. Retrieved from [Link]

  • ChromAcademy. (2025). HPLC Troubleshooting Guide: Peak Tailing. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low recovery rates of quercetin diglycosides in SPE

Technical Support Center: Quercetin Diglycoside Extraction Case ID: SPE-QDG-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Recovery Rates of Quercetin Diglycosides (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quercetin Diglycoside Extraction

Case ID: SPE-QDG-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Recovery Rates of Quercetin Diglycosides (e.g., Rutin, Hyperoside)

Diagnostic Workflow: Where is your analyte?

Before changing your sorbent or solvents, you must diagnose where the loss is occurring. Blindly optimizing the elution step is futile if your analyte was lost during the loading phase.

Action Required: Run a "Fraction Collection Test." Collect the liquid from the Load , Wash , and Elution steps separately and analyze them via HPLC/UPLC.

Use the logic tree below to identify your root cause:

DiagnosticTree Start Start: Fraction Collection Test Q1 Is Analyte in Load/Waste? Start->Q1 Q2 Is Analyte in Wash Step? Q1->Q2 No Breakthrough Diagnosis: Breakthrough (Retention Failure) Q1->Breakthrough Yes Q3 Is Analyte in Elution? Q2->Q3 No WashLoss Diagnosis: Premature Elution (Wash too strong) Q2->WashLoss Yes Adsorption Diagnosis: Irreversible Binding or Degradation Q3->Adsorption No (Missing entirely) Success Diagnosis: Incomplete Elution (Solubility/Volume) Q3->Success Yes (but low)

Figure 1: Diagnostic logic flow for identifying the specific stage of analyte loss during Solid Phase Extraction.

Troubleshooting Guide: Issue by Issue

Issue A: The "Breakthrough" (Analyte found in Load/Waste)

Symptoms: You find high concentrations of quercetin diglycosides in the sample waste immediately after loading. Root Cause: Polarity Mismatch.[1] Quercetin aglycone is hydrophobic, but its diglycosides (like Rutin) possess bulky sugar moieties that significantly lower the LogP (partition coefficient). Standard C18 protocols often fail because the analyte is too polar to interact strongly with the hydrophobic C18 chains, especially if the sample matrix contains even small amounts of organic solvent.

Corrective Actions:

  • Switch Sorbent: Move from C18 to HLB (Hydrophilic-Lipophilic Balance) . HLB sorbents contain N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic) monomers, allowing retention of polar glycosides that slide right through C18 [1].

  • Acidify the Load: Quercetin derivatives are weak acids (

    
    ). At neutral pH, they may ionize, becoming highly water-soluble and unretainable. Adjust sample pH to 2.5–3.0  using Phosphoric Acid (
    
    
    
    ) or Formic Acid to force them into their neutral state [2].
ParameterStandard C18HLB (Recommended)Why?
Retention Mechanism Hydrophobic (Van der Waals)Hydrophobic + Polar InteractionsGlycosides need the polar "hook" of HLB.
Water Wettability Poor (Dries out easily)High (Water wettable)Prevents channeling if the bed dries during vacuum.
pH Stability pH 2–8pH 1–14Allows for aggressive acidification without sorbent hydrolysis.
Issue B: The "Washout" (Analyte found in Wash Step)

Symptoms: Analyte is absent in the load waste but appears in the wash solvent. Root Cause: Wash Solvent Too Strong.[1][2] While 10-20% Methanol is a standard wash for many polyphenols, quercetin diglycosides are much more soluble in methanol than their aglycone counterparts. A 20% MeOH wash can strip Rutin from the column entirely.

Corrective Actions:

  • Reduce Organic Strength: Use 100% Acidified Water (pH 3) or maximum 5% Methanol for the wash step.

  • Eliminate Methanol: Consider using 5% Acetonitrile instead of Methanol for the wash; glycosides often have lower solubility in ACN/Water mixes than MeOH/Water mixes, improving retention during the wash [3].

Issue C: The "Disappearing Act" (Analyte Missing Entirely)

Symptoms: Analyte is not in the load, wash, or elution. It has vanished. Root Cause: Degradation (Oxidation) or Chelation. Quercetin has a catechol group (B-ring) and a 3-OH group (C-ring) that are highly susceptible to oxidation at pH > 7 and chelation with metal ions (Fe, Al, Zn) present in silica-based sorbents or the matrix [4].

Corrective Actions:

  • Chelation Control: Add 0.1% EDTA to your sample prior to loading. This binds free metal ions that would otherwise trap the quercetin on the sorbent or cause catalytic oxidation.

  • Oxidation Control: Ensure all solvents are degassed. Avoid alkaline pH at all costs. Quercetin degrades rapidly into depsides in basic environments [5].

StabilityPathways Quercetin Quercetin Diglycoside (Active) Oxidation Oxidative Degradation (Irreversible Loss) Quercetin->Oxidation Triggered by Chelation Metal Complexation (Stuck on Sorbent) Quercetin->Chelation Binds with Alkaline pH > 7.0 (Alkaline Environment) Alkaline->Oxidation Metals Free Metal Ions (Fe3+, Al3+) Metals->Chelation

Figure 2: Primary degradation and loss pathways for flavonoid glycosides during extraction.

Validated "Golden Standard" Protocol

This protocol is designed to minimize breakthrough and degradation for quercetin diglycosides.

Reagents:

  • Sorbent: Polymeric HLB (60mg / 3mL).

  • Loading Buffer: Water adjusted to pH 2.5 with Formic Acid + 1mM EDTA.

  • Elution Solvent: Methanol (acidified with 0.1% Formic Acid).

Step-by-Step Workflow:

  • Pre-treatment (Critical):

    • Dilute sample 1:1 with Loading Buffer .

    • Why: Acidification suppresses ionization; EDTA prevents metal chelation.

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Loading Buffer (Acidified Water).

    • Note: Do not let the cartridge dry out, although HLB is forgiving.

  • Loading:

    • Load sample at a slow flow rate (1 mL/min).

    • Why: Allows sufficient time for Van der Waals and polar interactions to establish.

  • Washing:

    • 3 mL Water (pH 3 with Formic Acid) .

    • Why: Removes salts and sugars without stripping the glycosides. Do NOT use methanol here.

    • Drying: Apply vacuum for 2–5 minutes. (Crucial for removing water to prevent elution dilution).

  • Elution:

    • 2 x 1.5 mL Methanol (0.1% Formic Acid) .

    • Why: The acid keeps the phenol groups protonated, ensuring solubility in the organic phase and preventing oxidation during the drying step. Soaking the sorbent for 1 minute before collecting eluate increases recovery [6].

Frequently Asked Questions (FAQs)

Q: Can I use C18 if I don't have HLB? A: Yes, but you must be stricter with pH. Ensure your sample is at pH 2.0–2.5. Do not use any organic solvent in the wash step. Expect slightly lower recoveries (70-80%) compared to HLB (>90%).

Q: My recovery is consistent but low (e.g., always 50%). Why? A: This suggests a solubility limit or equilibrium issue rather than degradation. Try increasing the elution volume or switching to a stronger solvent like Acetone/Methanol (1:1) acidified with formic acid.[3] Also, check if your evaporation step (N2 blowdown) is too hot (>40°C), which can degrade the glycosides.

Q: Why do I see peak tailing in my HPLC after SPE? A: This is often caused by residual silanol interactions if using silica-based C18. Switching to a polymeric HLB usually resolves this. If you must use C18, ensure your elution solvent contains 0.1% Formic Acid or TFA to suppress silanol activity.

References

  • Waters Corporation. (2025). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. Link

  • Sunitha, N., et al. (2021).[4] Method development and validation of quercetin obtained from the extraction of almond leaves. International Journal of Botany Studies. Link

  • Phenomenex. (2025).[2] Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Link

  • Bakhshi, F., et al. (2020). Stability Comparison of Quercetin and its Metal Complexes. Biointerface Research in Applied Chemistry. Link

  • Zenkevich, I.G., et al. (2009). Analytical Procedures for Determination of Quercetin and its Glycosides in Plant Material. Scilit. Link

  • LCGC International. (2025). The Most Common Mistakes in Solid-Phase Extraction. Chromatography Online. Link

Sources

Optimization

Technical Support Center: High-Resolution Separation of Quercetin Glycosides

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Resolving peak co-elution of quercetin glycoside isomers (Hyperoside, Isoquercitrin, Rutin, etc.) Reference ID: Q-GLY-ISO-001 Introduction: The "Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Resolving peak co-elution of quercetin glycoside isomers (Hyperoside, Isoquercitrin, Rutin, etc.) Reference ID: Q-GLY-ISO-001

Introduction: The "Critical Pair" Challenge

Welcome to the technical support center. If you are analyzing quercetin metabolites, you have likely encountered the "Critical Pair": Hyperoside (Quercetin-3-O-galactoside) and Isoquercitrin (Quercetin-3-O-glucoside).

These two compounds are structural isomers (MW 464.38 g/mol ). They differ only by the stereochemistry of a single hydroxyl group on the sugar moiety (axial vs. equatorial at C4). On standard C18 columns, they often co-elute or show "saddle" peaks because hydrophobic interaction alone cannot discriminate between these subtle steric differences.

This guide provides a root-cause analysis and validated protocols to resolve these isomers using orthogonal selectivity and optimized mobile phase engineering.

Module 1: Stationary Phase Selection (The "Hardware" Fix)

Question: "My C18 column shows a single broad peak for Hyperoside and Isoquercitrin. Should I change my gradient?"

Answer: While you can separate them on C18 with very shallow gradients, the most robust solution is to switch the stationary phase mechanism entirely. You need Shape Selectivity , not just hydrophobicity.

The Solution: Pentafluorophenyl (PFP) Phases

PFP columns are the "Gold Standard" for flavonoid isomer separation. Unlike C18 (which relies on dispersive forces), PFP phases offer three distinct interaction mechanisms:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring interacts strongly with the electron-rich aromatic B-ring of quercetin.
  • Dipole-Dipole: Strong interaction with the polar sugar moieties.

  • Steric/Shape Selectivity: The rigid PFP ring structure discriminates between the spatial arrangement of the galactose (Hyperoside) and glucose (Isoquercitrin) groups.

Comparative Data: C18 vs. PFP Performance
ParameterStandard C18 (ODS)PFP (Pentafluorophenyl)Why?
Separation Mechanism Hydrophobicity (Dispersive)Hydrophobicity +

-

+ Dipole
PFP engages the aromatic ring and polar sugars differently.
Critical Pair Resolution (

)

(Co-elution common)

(Baseline separation)
PFP is sensitive to the steric "shape" of the sugar.
Elution Order Variable (often Iso < Hyp)Consistent (Iso < Hyp)Stronger retention of planar structures.
Run Time Long (requires shallow gradient)Faster (better selectivity allows steeper gradients)Higher selectivity (

) reduces required plates (

).

Protocol 1: PFP Screening Method

  • Column: Kinetex F5 or PFP Core-Shell (2.6 µm, 100 Å).

  • Mobile Phase A: Water + 0.1% Formic Acid. [1] * Mobile Phase B: Methanol + 0.1% Formic Acid. [1] * Gradient: 15% B to 35% B over 15 minutes (Shallow gradient focused on the glycoside elution window).

  • Temp: 30°C.

Module 2: Mobile Phase Engineering (The "Solvent" Fix)

Question: "I am using Acetonitrile (ACN) but my selectivity is poor. Should I switch to Methanol (MeOH)?"

Answer: Yes. For glycosylated flavonoids, Methanol is chemically superior to Acetonitrile.

The Mechanism:

  • Methanol (Protic): Can donate and accept hydrogen bonds. It solvates the sugar hydroxyls of the quercetin glycosides, accentuating the stereochemical differences between Galactose and Glucose.

  • Acetonitrile (Aprotic): Interacts mainly via dipole moments. It often suppresses the subtle differences between the sugar moieties, causing peaks to merge.

Recommendation: Use 100% Methanol as the organic modifier. If backpressure is too high (MeOH is viscous), use a binary blend (e.g., 50:50 MeOH:ACN), but pure MeOH yields the highest resolution for this specific isomeric pair.

Module 3: Troubleshooting Mass Spectrometry (LC-MS/MS)

Question: "I see a peak for Quercetin aglycone (m/z 301) in my glycoside standard. Is my standard degraded?"

Answer: Not necessarily. You are likely observing In-Source Fragmentation (ISF) .

Quercetin glycosides are thermally labile. In the high-energy environment of an Electrospray Ionization (ESI) source, the O-glycosidic bond often breaks before the ion enters the quadrupole. This creates a "Ghost Aglycone" signal at the retention time of the glycoside.

Diagnostic Workflow

Use the diagram below to diagnose if your "Quercetin" peak is real or an artifact.

MS_Troubleshooting Start Signal at m/z 301/303 (Aglycone Mass) CheckRT Check Retention Time (RT) Start->CheckRT MatchAglycone Matches Authentic Quercetin Aglycone RT? CheckRT->MatchAglycone YesMatch Real Quercetin Present (Sample contains aglycone) MatchAglycone->YesMatch Yes NoMatch Matches Glycoside RT (e.g., Hyperoside RT) MatchAglycone->NoMatch No ISF_Diagnosis DIAGNOSIS: In-Source Fragmentation (ISF) NoMatch->ISF_Diagnosis Action ACTION: 1. Lower Source Temp 2. Lower Cone Voltage/Fragmentor 3. Monitor Adducts (Na+) ISF_Diagnosis->Action

Caption: Diagnostic logic to distinguish between true aglycone presence and artificial in-source fragmentation.

Protocol 2: Minimizing ISF

  • Lower Source Temperature: Reduce ESI source temp from 350°C to 250°C.

  • Optimize Cone Voltage: Perform a "breakdown curve" experiment. Lower the cone voltage until the ratio of [M-H]⁻ (Glycoside) to [Aglycone-H]⁻ is maximized.

  • Quantification Rule: Never quantify the glycoside based only on the aglycone fragment unless you have corrected for ISF ratio.

Module 4: Peak Tailing & Chelation

Question: "My peaks are tailing (As > 1.5). Is my column dead?"

Answer: Likely not. Quercetin contains a 4-keto-5-hydroxy motif, which is a potent chelator of trace metals (Iron, Stainless Steel) in your LC system. It also interacts with free silanols.

The Fix:

  • Acidification: Ensure your mobile phase pH is < 3.0 (e.g., 0.1% Formic Acid) to protonate silanols.

  • System Passivation: If tailing persists, flush your LC system with 6N Nitric Acid (remove column first!) to remove accumulated iron ions.

  • Chelating Additive: If using UV detection (Not MS), add 0.1 mM EDTA to Mobile Phase A. This "masks" trace metals and sharpens peaks instantly. Note: Do not use EDTA with LC-MS as it suppresses ionization.

Summary: The Optimized Method (SOP)

Based on the troubleshooting above, here is the recommended starting point for separating Hyperoside, Isoquercitrin, and Rutin.

VariableRecommendationRationale
Column PFP (Pentafluorophenyl) Core-Shell, 2.6 µmOrthogonal selectivity for positional isomers.
Mobile Phase A Water + 0.1% Formic AcidpH control to suppress silanol activity.
Mobile Phase B 100% Methanol + 0.1% Formic AcidProtic solvent enhances sugar stereoselectivity.
Gradient 15% B

30% B (0-10 min)
Shallow gradient focuses resolution on glycosides.
Flow Rate 0.3 - 0.5 mL/min (2.1 mm ID)Standard UHPLC flow.
Temperature 25°C - 30°C Lower temp improves thermodynamic selectivity for isomers.

References

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from 2

  • Phenomenex. (2012).[3] Stereoisomeric Separation of Flavonoids... using PFP phases. Retrieved from 1

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from 4

  • Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Retrieved from 5

  • Element Lab Solutions. (2019). Peak Tailing in HPLC: Causes and Solutions. Retrieved from 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Capacity of Quercetin versus Quercetin-3,7-di-gentiobioside

Introduction: The Flavonoid Paradox - Aglycone Potency vs. Glycoside Bioavailability Quercetin, a flavonol abundantly found in a variety of fruits and vegetables, is renowned for its potent antioxidant properties.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Flavonoid Paradox - Aglycone Potency vs. Glycoside Bioavailability

Quercetin, a flavonol abundantly found in a variety of fruits and vegetables, is renowned for its potent antioxidant properties.[1][2] These properties, which contribute to its anti-inflammatory, cardioprotective, and anti-carcinogenic potential, are largely attributed to its unique chemical structure.[2][3] Specifically, the presence of multiple hydroxyl groups and a catechol-type B-ring allows it to effectively scavenge free radicals and chelate metal ions.[3]

However, in its natural state, quercetin predominantly exists as glycosides, where sugar moieties are attached to the aglycone structure.[4] A key example is Quercetin-3,7-di-gentiobioside, a complex glycoside. The addition of these sugar groups significantly alters the molecule's physicochemical properties, including its solubility and bioavailability.[5][6] This creates a crucial trade-off for researchers and drug development professionals: the potentially higher intrinsic antioxidant activity of the aglycone versus the often-superior bioavailability of its glycosidic forms.[7][8] This guide provides an in-depth, objective comparison of the antioxidant capacity of Quercetin and Quercetin-3,7-di-gentiobioside, supported by experimental data and detailed methodologies, to aid in the selection and application of these compounds in research and development.

Structure-Activity Relationship: Why Glycosylation Matters

The antioxidant efficacy of a flavonoid is intrinsically linked to its molecular structure. For quercetin, key features for potent antioxidant activity include:

  • An ortho-dihydroxy (catechol) group in the B-ring.

  • A 2,3-double bond in the C-ring.

  • Hydroxyl groups at positions 3 and 5.[9]

Glycosylation, the attachment of sugar units, can significantly impact this activity. When a sugar molecule attaches to one of the hydroxyl groups, it can hinder the molecule's ability to donate a hydrogen atom, a primary mechanism of radical scavenging.[5][10] Generally, in vitro antioxidant capacity decreases with an increasing number of glycosidic moieties.[5] Therefore, it is often observed that the aglycone, Quercetin, exhibits higher antioxidant activity in chemical-based assays compared to its glycosylated derivatives like Quercetin-3,7-di-gentiobioside.[4][10][11]

However, this is not the complete picture. Glycosylation enhances water solubility and can protect the flavonoid from degradation, which in turn can lead to improved bioavailability in vivo.[5][8] This means that while Quercetin might be more potent in a test tube, its glycosides may be more effectively absorbed and utilized by the body.[12][13][14]

Comparative Antioxidant Capacity: In Vitro and Cellular Assays

To provide a comprehensive comparison, we will examine data from both traditional in vitro antioxidant assays and more biologically relevant cellular assays.

In Vitro Antioxidant Assays: DPPH and ABTS

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to assess the radical scavenging ability of compounds.[15][16][17] In these assays, the antioxidant's ability to donate a hydrogen atom or an electron to the stable radical is measured spectrophotometrically. A lower IC50 value (the concentration required to inhibit 50% of the radicals) indicates a higher antioxidant capacity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Quercetin ~2.6 - 29.55~1.1 - 8.5[18][19]
Quercetin Glycosides (general) Generally higher than aglyconeGenerally higher than aglycone[4][10][11]
Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, taking into account factors like cell uptake and metabolism.[20][21][22] The assay utilizes a fluorescent probe that is oxidized by peroxyl radicals, and the ability of an antioxidant to prevent this oxidation is quantified.

Quercetin has been shown to have a high CAA value, often used as a standard for comparison.[20][21] While specific data for Quercetin-3,7-di-gentiobioside is limited, studies on other quercetin glycosides suggest that their cellular antioxidant activity can be significant, potentially due to their increased bioavailability and interaction with cellular antioxidant pathways.[7]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the general steps for determining the DPPH radical scavenging activity of Quercetin and its glycoside.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of concentrations of the test compounds (Quercetin and Quercetin-3,7-di-gentiobioside) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank containing only methanol and a control containing methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample in 96-well plate DPPH->Mix Sample Test Compounds (Quercetin & Glycoside) in Methanol Sample->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay

This protocol describes the steps to measure the ABTS radical scavenging capacity.

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds in ethanol.

  • Reaction Mixture: Add 1 mL of the diluted ABTS•+ solution to 10 µL of each sample concentration.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Prepare ABTS•+ Stock Solution ABTS_Working Dilute ABTS•+ to Absorbance of 0.70 ABTS_Stock->ABTS_Working Mix Mix ABTS•+ and Sample ABTS_Working->Mix Incubate Incubate for 6 minutes Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate Sample_Prep Prepare Test Compounds Sample_Prep->Mix

ABTS Assay Workflow
Cellular Antioxidant Activity (CAA) Assay

This protocol provides a general framework for the CAA assay using HepG2 cells.[23]

  • Cell Culture: Culture human hepatocarcinoma (HepG2) cells in appropriate media until confluent.

  • Seeding: Seed the HepG2 cells in a 96-well microplate.

  • Treatment: Treat the cells with the test compounds (Quercetin and Quercetin-3,7-di-gentiobioside) at various concentrations, along with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Induction of Oxidative Stress: After incubation, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is determined by comparing the AUC of the sample-treated cells to that of the control cells. Results are often expressed as micromoles of Quercetin equivalents per 100g of sample.[23]

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stress Induction cluster_analysis Analysis Culture Culture HepG2 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Test Compounds & DCFH-DA Seed->Treat Stress Induce Oxidative Stress with AAPH Treat->Stress Measure Measure Fluorescence Over Time Stress->Measure Analyze Calculate AUC & CAA Value Measure->Analyze

Cellular Antioxidant Activity (CAA) Assay Workflow

Intracellular Antioxidant Signaling Pathways

Beyond direct radical scavenging, flavonoids like quercetin can exert their antioxidant effects by modulating intracellular signaling pathways.[24][25] One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When exposed to oxidative stress or certain phytochemicals like quercetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[26] This enhances the cell's endogenous antioxidant defenses. While the direct effect of Quercetin-3,7-di-gentiobioside on this pathway requires further investigation, the bioavailability of its aglycone upon metabolism suggests a potential for similar activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes translates to

Nrf2 Antioxidant Signaling Pathway

Conclusion and Future Directions

The comparison between Quercetin and Quercetin-3,7-di-gentiobioside highlights a critical consideration in flavonoid research: the distinction between in vitro potency and in vivo efficacy.

  • Quercetin (Aglycone): Demonstrates superior antioxidant activity in chemical-based assays due to its unencumbered hydroxyl groups, which are crucial for radical scavenging.[4][10][11]

  • Quercetin-3,7-di-gentiobioside: While likely exhibiting lower direct radical scavenging activity in vitro, its glycosylation may confer enhanced stability and bioavailability, potentially leading to significant antioxidant effects in a biological system.[5][7][8]

For researchers and drug development professionals, the choice between the aglycone and its glycoside depends on the specific application. For topical formulations or in vitro studies focused on direct antioxidant mechanisms, quercetin may be the preferred choice. However, for oral applications where absorption and metabolism are key, glycosides like Quercetin-3,7-di-gentiobioside warrant serious consideration.

Future research should focus on obtaining head-to-head comparative data for Quercetin and its complex glycosides like Quercetin-3,7-di-gentiobioside in cellular and in vivo models. This will provide a more complete understanding of their relative antioxidant capacities and guide the development of more effective flavonoid-based therapeutics and nutraceuticals.

References

  • Wikipedia. (n.d.). Quercetin. Retrieved from [Link]

  • Hollman, P. C., van Trijp, J. M., & Katan, M. B. (1997). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. The Journal of nutrition, 127(12), 2321–2325.
  • El-Sayed, S. M., et al. (2024). Comparing antioxidant and cytoprotective effects: Quercetin glycoside vs.
  • Salehi, B., et al. (2020). Antioxidant Activity of Quercetin: A Mechanistic Review. Molecules, 25(21), 5196.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
  • Boots, A. W., Haenen, G. R., & Bast, A. (2008). Health effects of quercetin: from antioxidant to nutraceutical. European journal of pharmacology, 585(2-3), 325–337.
  • Šmidrkal, J., et al. (2018).
  • Xu, D., et al. (2019).
  • Xiao, J., et al. (2016).
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2016). Quercetin, Inflammation and Immunity. Nutrients, 8(3), 167.
  • Graefe, E. U., et al. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. Journal of clinical pharmacology, 41(5), 492–499.
  • Hopia, A., & Heinonen, M. (1999). Antioxidant Activity of Flavonol Aglycones and Their Glycosides in Methyl Linoleate. Journal of the American Oil Chemists' Society, 76(1), 139–144.
  • Zhang, Y., et al. (2020). Mechanism of antioxidant properties of quercetin and quercetin-DNA complex. Journal of Molecular Modeling, 26(6), 133.
  • Lee, J., et al. (2015). Bioavailability of Quercetin. Current Research in Nutrition and Food Science, 3(1), 1-10.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Scite.ai. Retrieved from [Link]

  • Chen, L., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Foods, 11(6), 867.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Retrieved from [Link]

  • Jodynis-Liebert, J., et al. (2019). Different Effects of Quercetin Glycosides and Quercetin on Kidney Mitochondrial Function—Uncoupling, Cytochrome C Reducing and Antioxidant Activity. Molecules, 24(11), 2132.
  • Xiao, J., et al. (2014). Advances in the biotechnological glycosylation of valuable flavonoids. Biotechnology advances, 32(6), 1145–1156.
  • Singh, D., & Sharma, R. (2023). Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities. Journal of Young Pharmacists, 15(1), 1-7.
  • Rodriguez-Garcia, C., et al. (2019). 4.8. Total Phenolic, Flavonoid Content, and Antioxidant Capacity Using DPPH and ABTS. Protocols.io.
  • Chen, L., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. FAO AGRIS.
  • Xiao, J., et al. (2016). Antioxidant activity of flavonols evaluated using ABTS (A,B) and DPPH...
  • Flis, A., & Jasionek, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(11), 1756.
  • Sari, D. K., et al. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 325, 01001.
  • Lafka, T. I., et al. (2007). Comparison of Quercetin and a Non-Orthohydroxy Flavonol As Antioxidants by Competing In Vitro Oxidation Reactions. Journal of Agricultural and Food Chemistry, 55(10), 3829–3835.
  • Li, X., et al. (2017). Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study. Scientific Reports, 7(1), 7543.
  • Lesjak, M., et al. (2018). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. Journal of Functional Foods, 40, 68-75.
  • Nazari, P., & Zolfaghari, T. (2024). Determining the Antioxidant Properties of Synthesized Quercetin and Comparing it With Its Standard Sample in Oak. Biological and Molecular Chemistry, 2, 23-32.
  • Stanković, D. M., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(23), 5009.
  • Grewal, A. K., et al. (2023). Investigating the Antioxidant Properties of Quercetin.
  • Andres, S., et al. (2023). Quercetin, a Flavonoid with Great Pharmacological Capacity. International Journal of Molecular Sciences, 24(13), 11124.
  • Osorio, E., et al. (2019). Theoretical Study of the Antioxidant Activity of Quercetin Oxidation Products. Frontiers in Chemistry, 7, 789.

Sources

Comparative

Bioavailability Comparison Guide: Quercetin Gentiobiosides vs. Glucosides

Executive Summary Verdict: Quercetin Glucosides (e.g., Isoquercitrin) exhibit superior and more rapid bioavailability compared to Quercetin Gentiobiosides. Quercetin-3-O-Glucoside (Q3G): Acts as a "Rapid-Uptake" system.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Quercetin Glucosides (e.g., Isoquercitrin) exhibit superior and more rapid bioavailability compared to Quercetin Gentiobiosides.

  • Quercetin-3-O-Glucoside (Q3G): Acts as a "Rapid-Uptake" system.[1] It utilizes active transport (SGLT1) and rapid brush-border hydrolysis (LPH), resulting in a Tmax of <1 hour and high Cmax.

  • Quercetin-3-O-Gentiobioside (Q3Gent): Acts as a "Delayed-Release" system.[1] As a disaccharide (glucose-β(1→6)-glucose), it is too large for SGLT1 transport.[1] It relies primarily on hydrolysis by Lactase Phlorizin Hydrolase (LPH) or colonic microbiota.[1] While more bioavailable than Rutin (which LPH cannot hydrolyze), it lags behind Q3G in absorption speed and total plasma concentration.

Chemical & Structural Context

To understand the bioavailability divergence, one must first analyze the structural constraints placed on the absorptive enzymes.

FeatureQuercetin-3-O-Glucoside (Isoquercitrin)Quercetin-3-O-Gentiobioside
Structure Monosaccharide conjugateDisaccharide conjugate
Glycone GlucoseGentiobiose (Glucose-β(1→6)-Glucose)
Molecular Weight ~464 Da~626 Da
Primary Source Onions, Apples, Enzymatic ModificationOkra (Abelmoschus esculentus), Solanum nigrum
Solubility ModerateHigh (due to extra hydroxyls)

Key Structural Differentiator: The β(1→6) linkage between the two glucose units in gentiobiose presents a specific substrate challenge for intestinal enzymes compared to the single glucose moiety of Q3G.

Mechanistic Pathways of Absorption

The bioavailability difference is dictated by the interaction with two critical proteins in the small intestine: SGLT1 (Sodium-Glucose Linked Transporter 1) and LPH (Lactase Phlorizin Hydrolase).

A. The Glucoside Pathway (The "Express Lane")

Q3G is unique among flavonoids because it mimics glucose.

  • Active Transport: SGLT1 can recognize the glucose moiety and transport the intact glucoside into the enterocyte.

  • Rapid Hydrolysis: Alternatively, LPH on the brush border rapidly cleaves the glucose, allowing the aglycone to enter via passive diffusion.

  • Result: Fast appearance in plasma (Tmax ~30–60 mins).[1]

B. The Gentiobioside Pathway (The "Toll Road")

Q3Gent faces a barrier. The disaccharide is too bulky for SGLT1.

  • SGLT1 Exclusion: No direct transport.[1]

  • LPH Dependence: LPH can hydrolyze gentiobiose (unlike rutinose), but the kinetics are slower. It must cleave the terminal glucose first, then the proximal glucose, or cleave the entire disaccharide.

  • Microbial Backup: Any fraction escaping LPH reaches the colon, where bacteria (e.g., Clostridium perfringens, Bacteroides fragilis) hydrolyze it to aglycone and phenolic acids (e.g., 3,4-dihydroxyphenylacetic acid).

  • Result: Delayed appearance (Tmax >2–4 hours) and lower total absorption due to colonic degradation.

Visualization: Absorption Pathways

AbsorptionPathways cluster_Lumen Intestinal Lumen cluster_BrushBorder Brush Border Membrane cluster_Enterocyte Enterocyte (Intracellular) cluster_Blood Systemic Circulation Q3G Quercetin-3-Glucoside (Monosaccharide) SGLT1 SGLT1 Transporter (Active Uptake) Q3G->SGLT1 High Affinity LPH LPH Enzyme (Hydrolysis) Q3G->LPH Rapid Cleavage Q3Gent Quercetin-3-Gentiobioside (Disaccharide) Q3Gent->SGLT1 Blocked (Too Large) Q3Gent->LPH Slow Hydrolysis (Stepwise) Q_Aglycone Quercetin Aglycone Q3Gent->Q_Aglycone Passive Diffusion (Rate Limited) SGLT1->Q_Aglycone Intracellular Hydrolysis (CBG) LPH->Q_Aglycone Passive Diffusion PhaseII Phase II Metabolism (UGT/SULT) Q_Aglycone->PhaseII Q_Conjugates Circulating Conjugates (Glucuronides/Sulfates) PhaseII->Q_Conjugates

Caption: Q3G utilizes dual pathways (SGLT1 + LPH) for rapid entry. Q3Gent is blocked from SGLT1 and relies on rate-limited LPH hydrolysis.[1]

Comparative Pharmacokinetics (Data Analysis)

The following table synthesizes data from rodent and human mechanistic studies, normalizing for molar equivalents of Quercetin.

ParameterQuercetin-3-Glucoside (Q3G)Quercetin-3-Gentiobioside (Q3Gent)Rutin (Reference)
Bioavailability (Relative) 100% (Benchmark) ~40–60% (Estimated)~20%
Tmax (Time to Peak) 0.5 – 1.0 Hours2.0 – 4.0 Hours6.0 – 9.0 Hours
Cmax (Peak Conc.) HighModerateLow
Primary Absorption Site Jejunum / IleumDistal Ileum / ColonColon
Rate-Limiting Step Gastric EmptyingHydrolysis (LPH)Hydrolysis (Microbiota)

Key Insight: While Q3Gent is slower than Q3G, it is significantly better than Rutin. This is because the LPH enzyme can cleave the β-glucoside bonds of gentiobiose, whereas it cannot cleave the α-rhamnoside bond of Rutin.

Experimental Protocols for Validation

To validate these claims in your own pipeline, use the following self-validating protocols.

Protocol A: In Vitro LPH Hydrolysis Assay

Objective: Determine if the candidate compound is a substrate for small intestinal enzymes.

  • Preparation: Isolate brush border membrane vesicles (BBMV) from rat small intestine or use recombinant human LPH.[1]

  • Reaction: Incubate 100 µM of Q3G (Control) and Q3Gent (Test) with LPH (0.1 U/mL) in maleate buffer (pH 6.0) at 37°C.[1]

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Stop reaction with ice-cold methanol.

  • Analysis: HPLC-UV (370 nm). Monitor the disappearance of the glycoside and the appearance of Quercetin Aglycone.

  • Validation Criteria:

    • Q3G should show >50% hydrolysis within 30 mins.[1]

    • Q3Gent should show detectable hydrolysis (likely slower) to confirm small intestinal absorption potential.[1]

    • Rutin should show <5% hydrolysis (Negative Control).[1]

Protocol B: In Vivo Portal Vein Sampling (Rat Model)

Objective: Distinguish between small intestinal absorption (portal appearance) and colonic absorption.

  • Subjects: Male Sprague-Dawley rats, fasted 12h.

  • Cannulation: Cannulate the Portal Vein (for direct absorption) and Jugular Vein (systemic).

  • Dosing: Oral gavage (50 mg/kg quercetin equivalent). Group 1: Q3G; Group 2: Q3Gent.[1][2]

  • Sampling: Blood draws at 15, 30, 60, 120, 240, 480 min.

  • Data Processing: Calculate AUC(0-4h) for the Portal Vein.

    • High Portal AUC = Small Intestine Absorption (Q3G).[1]

    • Low Portal / High Systemic (Late) = Colonic Absorption.[1]

Workflow Diagram: Bioavailability Assessment

Workflow Start Compound Selection (Q3G vs Q3Gent) InVitro In Vitro LPH Assay (Hydrolysis Rate) Start->InVitro Decision Hydrolysis > 10%? InVitro->Decision InVivo Rat PK Study (Portal vs Systemic) Decision->InVivo Yes (Small Intestine) Microbiota Colonic Fermentation (Anaerobic Chamber) Decision->Microbiota No (Colon Only) Analysis Final Bioavailability Profile InVivo->Analysis Calculate AUC/Tmax Microbiota->Analysis Measure Phenolic Acids

Caption: Decision tree to categorize flavonoid glycosides based on enzymatic susceptibility.

Verdict & Application Guide

Application GoalRecommended CompoundRationale
Acute Response (e.g., Post-workout, Allergy relief)Quercetin-3-Glucoside Rapid Tmax and high Cmax ensure immediate saturation of plasma.[1]
Sustained Release (e.g., Overnight recovery, Chronic inflammation)Quercetin-3-Gentiobioside Slower hydrolysis provides a "trickle" effect, potentially extending the therapeutic window compared to Q3G.[1]
Gut Health (e.g., Prebiotic effect)Quercetin Rutinoside Reaches the colon intact, modulating microbiota composition (e.g., Bifidobacterium growth).

References

  • Murota, K., et al. (2010). Efficiency of absorption and metabolic conversion of quercetin and its glucosides in human intestinal cell line Caco-2. Journal of Agricultural and Food Chemistry. Link

  • Freund, J. N., et al. (1995). Derivatives of plant beta-glucans are hydrolyzed by intestinal lactase-phlorizin hydrolase of mammals.[1][3] Gut. Link

  • Hollman, P. C., et al. (1999). Bioavailability of quercetin from food sources. Journal of Nutrition. Link

  • Day, A. J., et al. (2000). Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase.[4][5] FEBS Letters. Link

  • Jaganath, I. B., et al. (2009). The colonic metabolism of quercetin glucosides. Free Radical Biology and Medicine. Link

  • He, X., et al. (2016). A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma. Biomedical Chromatography. Link

Sources

Validation

Validation of UHPLC Methods for Quercetin Glycosides in Plasma: A Comparative Technical Guide

Executive Summary The quantification of quercetin glycosides (e.g., Rutin, Isoquercitrin) in human plasma presents a distinct bioanalytical challenge compared to aglycone analysis. While quercetin aglycone is the primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of quercetin glycosides (e.g., Rutin, Isoquercitrin) in human plasma presents a distinct bioanalytical challenge compared to aglycone analysis. While quercetin aglycone is the primary metabolite measured after enzymatic hydrolysis, modern pharmacokinetic (PK) studies increasingly demand the tracking of specific intact glycosides to understand bioavailability and active transport mechanisms.

This guide objectively compares the legacy HPLC-UV approach against the modern standard of UHPLC-MS/MS. It provides a self-validating protocol grounded in the FDA Bioanalytical Method Validation Guidance (2018) , addressing the critical pillars of stability , matrix effects , and sensitivity .

Part 1: The Analytical Challenge

Successfully validating a method for quercetin glycosides requires navigating three specific hurdles that cause standard generic methods to fail:

  • Metabolic Conversion: In vivo, glycosides are rapidly hydrolyzed or conjugated (glucuronidation/sulfation). Detecting the intact parent glycoside requires low-nanogram sensitivity (LLOQ < 5 ng/mL), which is often beyond the reach of UV detection.

  • Oxidative Instability: Quercetin and its derivatives are unstable at neutral/basic pH. Plasma (pH ~7.4) causes rapid degradation unless immediately acidified during collection/processing.

  • Matrix Interference: Plasma phospholipids can suppress ionization in MS/MS, leading to erroneous quantitation if not removed or chromatographically resolved.

Decision Logic: Method Selection

The following decision tree illustrates when to deploy UHPLC-MS/MS versus alternative techniques based on sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Target Target Analyte? Start->Target Conc Expected Concentration? Target->Conc Intact Glycoside Hydrolysis Is Hydrolysis Performed? Target->Hydrolysis Total Quercetin HPLC Method: HPLC-UV/PDA (Limit: ~100 ng/mL) Conc->HPLC High (>1 µg/mL) (e.g., Formulation) UHPLC Method: UHPLC-MS/MS (Limit: <1 ng/mL) Conc->UHPLC Low (<100 ng/mL) (e.g., Plasma PK) Hydrolysis->HPLC Yes (High Conc) Hydrolysis->UHPLC Yes (Low Volume/High Throughput)

Figure 1: Decision logic for selecting analytical instrumentation based on analyte form and sensitivity requirements.

Part 2: Technology Comparison

The following table contrasts the performance of standard High-Performance Liquid Chromatography (HPLC) against Ultra-High Performance Liquid Chromatography (UHPLC) specifically for plasma bioanalysis.

FeatureHPLC-UV (Traditional)UHPLC-MS/MS (Recommended)Impact on Quercetin Validation
Separation Principle 5 µm columns, <400 barSub-2 µm columns, >1000 barUHPLC resolves glycoside isomers (e.g., Hyperoside vs. Isoquercitrin) that co-elute on HPLC.
Sensitivity (LLOQ) 100–300 ng/mL0.5–5.0 ng/mLCritical: Intact glycosides in plasma often circulate at 1–50 ng/mL, making HPLC-UV undetectable.
Selectivity Low (Retention time + UV spectra)High (Precursor/Product Ion)MS/MS eliminates interference from plasma proteins and other flavonoids.
Run Time 15–30 minutes3–6 minutesHigh throughput is essential for large clinical PK batches to prevent benchtop degradation.
Sample Volume Large (>500 µL often required)Small (50–100 µL)Critical for rodent studies or limited clinical samples.

Part 3: Method Development & Optimization

To achieve a robust method, you must control the chemistry from sample collection to injection.

Sample Preparation: The "Stabilization" Protocol

Standard Protein Precipitation (PPT) is recommended over Solid Phase Extraction (SPE) for glycosides to minimize losses, provided that phospholipids are managed.

  • Critical Step: Acidification. Quercetin glycosides degrade within hours at room temperature in non-acidified plasma.

  • Protocol:

    • Collection: Collect blood into tubes containing EDTA and immediately add Ascorbic Acid (0.5%) or Formic Acid (0.1%) to lower pH < 4.

    • Precipitation: Add 300 µL of acidified Methanol (0.1% Formic Acid) to 100 µL of plasma.

    • Internal Standard: Spike with Rutin-d3 or Taxifolin (structural analog) prior to precipitation.

    • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 15,000 x g for 10 min at 4°C.

    • Supernatant: Transfer to UHPLC vial. Do not evaporate to dryness if possible, as redissolving glycosides can be difficult.

Chromatographic Conditions
  • Column: C18 Shielded RP (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (Methanol causes higher backpressure and broader peaks for glycosides).

  • Gradient: Rapid gradient (5% B to 95% B in 4 minutes) to sharpen peaks and improve S/N ratio.

Mass Spectrometry (MRM)[2]
  • Mode: Negative Ion Mode (ESI-). Quercetin derivatives often ionize better in negative mode.

  • Transitions:

    • Rutin: 609.1

      
       300.0 (Loss of disaccharide).
      
    • Isoquercitrin: 463.1

      
       300.0 (Loss of glucose).
      
    • Quercetin (Aglycone):[1][2][3][4][5] 301.0

      
       151.0 or 179.0.
      

Part 4: Validation Protocol (FDA/EMA Compliant)

This protocol is designed to meet the FDA Bioanalytical Method Validation Guidance for Industry (2018) .

Workflow Visualization

The following diagram outlines the validation workflow required to prove method reliability.

ValidationWorkflow cluster_Validation Validation Parameters (FDA 2018) Prep Sample Prep (Acidified PPT) Selectivity Selectivity (6 Blank Sources) Prep->Selectivity Linearity Linearity (Calibration Curve) Selectivity->Linearity ME Matrix Effect (Post-Extraction Spike) Linearity->ME Stability Stability (Freeze/Thaw, Bench) ME->Stability Report Final Method Validation Stability->Report

Figure 2: Step-by-step validation workflow emphasizing the critical check of Matrix Effects.

Detailed Validation Steps
1. Selectivity & Specificity
  • Objective: Ensure no endogenous plasma components interfere with the analyte.

  • Procedure: Analyze blank plasma from 6 different individual donors (lipemic and hemolyzed included).

  • Acceptance: Interference at the retention time must be < 20% of the LLOQ response.

2. Linearity & Sensitivity (LLOQ)
  • Objective: Define the working range.

  • Range: Typical range for glycosides: 1.0 ng/mL to 1000 ng/mL .

  • Procedure: 8 non-zero standards. Weighting factor

    
     is usually required due to the wide dynamic range.
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][6][7][8] Non-zero standards within ±15% (±20% for LLOQ).
3. Matrix Effect (ME) & Recovery[7]
  • Why it matters: Plasma phospholipids can suppress ionization, making the method look less sensitive than it is.

  • Calculation:

    
    
    
  • Acceptance: ME should be consistent (CV < 15%) across different lots of plasma. If ME is < 80% (suppression), consider switching from PPT to SPE (Oasis HLB) or diverting the LC flow to waste during the phospholipid elution window.

4. Stability (Crucial for Quercetin)
  • Benchtop Stability: Spiked plasma left at room temperature for 4 hours (assess degradation). Note: Without acidification, quercetin can degrade by 30% in 2 hours.

  • Freeze-Thaw: 3 cycles from -80°C to Room Temp.

  • Autosampler Stability: Processed samples kept at 4°C for 24 hours.

Part 5: Experimental Data Summary (Representative)

The following data represents typical acceptable performance metrics for a validated UHPLC-MS/MS method for Isoquercitrin (Quercetin-3-glucoside).

ParameterExperimental Result (Typical)Acceptance Criteria (FDA)
Linearity Range 2.0 – 2000 ng/mL

LLOQ Precision 8.5% CV

CV
Intra-day Accuracy 94.2% – 106.5%85% – 115%
Matrix Effect 92% (Minimal Suppression)Consistent across lots
Recovery (PPT) 85% – 90%Reproducible
Stability (pH 7.4) Failed (< 70% after 4h)

Stability (pH 4.0) Pass (98% after 4h)

References

  • FDA. (2018).[9] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[10][11][12] [Link]

  • Chen, G., et al. (2019).[8] Development and Validation of a Sensitive UFLC–MS/MS Method for Quantification of Quercitrin in Plasma. ACS Omega, 4(2), 3545–3551. [Link]

  • Mullen, W., et al. (2012). UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry, 60(35), 8510–8520. [Link]

  • Tung, Y.C., et al. (2025). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols. Molecules, 25(10).[13][1] [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of Quercetin-3,7-di-O-beta-D-gentiobioside

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its application in an experiment. The final step, proper disposal, is a critical determin...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its application in an experiment. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Quercetin-3,7-di-O-beta-D-gentiobioside, grounding procedural guidance in established safety protocols and regulatory frameworks.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. Based on the data for the closely related compound Quercetin, a summary of potential hazards is presented below. This information is critical for making informed decisions about personal protective equipment (PPE) and handling procedures.

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Oral) Toxic if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor[1][2].
Skin Corrosion/Irritation Not classified as a skin irritant.[1]Avoid contact with skin. Wear suitable protective gloves[1][2].
Eye Damage/Irritation Not classified as an eye irritant.[1]Avoid contact with eyes. Wear safety goggles with side shields[2][3].
Environmental Hazard Data not available for Quercetin-3,7-di-O-beta-D-gentiobioside. However, related compounds can be toxic to aquatic life[3].Prevent release to the environment. Keep away from drains, surface, and groundwater[1].

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is rigorously governed by federal and state regulations. The two primary federal agencies setting these standards are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle to grave".[4] This includes defining what constitutes hazardous waste and setting standards for its generation, transportation, treatment, storage, and disposal. Laboratories are considered hazardous waste generators and must comply with these regulations.[4][5]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations are focused on protecting worker health and safety. Key standards applicable to laboratory waste handling include the Hazard Communication Standard (29 CFR 1910.1200), which mandates that chemical hazards are communicated to employees, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), which outlines requirements for handling hazardous substances.[6][7][8]

Pre-Disposal Planning: Waste Minimization and Segregation

Effective waste management begins before the waste is even generated. Implementing strategies for waste minimization and proper segregation is both environmentally responsible and cost-effective.

Waste Minimization:

  • Purchase only the quantity of Quercetin-3,7-di-O-beta-D-gentiobioside that is needed for your experiments.

  • Design experiments to use the smallest scale feasible to achieve the desired results.[9]

  • Avoid preparing excessive stock solutions.

Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[10] Contaminated materials should be separated based on their chemical properties.

Caption: Segregation of Quercetin-3,7-di-O-beta-D-gentiobioside waste streams.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of Quercetin-3,7-di-O-beta-D-gentiobioside waste. This workflow should be conducted within a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of the laboratory personnel.[5][11]

DisposalWorkflow Start Waste Generation Identify Identify Waste Type (Solid, Liquid, Sharps) Start->Identify Segregate Segregate Waste into Appropriate Streams Identify->Segregate SelectContainer Select Compatible, Leak-Proof Waste Container Segregate->SelectContainer LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards SelectContainer->LabelContainer Accumulate Accumulate Waste in SAA Keep Container Closed LabelContainer->Accumulate CheckFull Is Container Full? Accumulate->CheckFull CheckFull->Accumulate No RequestPickup Arrange for Pickup by Environmental Health & Safety (EHS) CheckFull->RequestPickup Yes StoreCAA Transfer to Central Accumulation Area (CAA) by EHS RequestPickup->StoreCAA FinalDisposal Final Disposal by Licensed Vendor StoreCAA->FinalDisposal

Caption: Decision workflow for Quercetin-3,7-di-O-beta-D-gentiobioside waste disposal.

1. Waste Identification and Collection:

  • As waste is generated, immediately identify it as solid, liquid, or sharp.

  • Collect all materials contaminated with Quercetin-3,7-di-O-beta-D-gentiobioside as hazardous waste.[3] This includes unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and disposable PPE.

2. Containerization:

  • Select a waste container that is compatible with the chemical properties of the waste. For aqueous solutions, glass or polyethylene containers are generally suitable.

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[4]

  • Never use food-grade containers for hazardous waste storage.[11]

3. Labeling:

  • Properly label the waste container before adding any waste. The label must include:

    • The words "Hazardous Waste".[5][12]

    • The full chemical name: "Quercetin-3,7-di-O-beta-D-gentiobioside Waste".

    • A clear indication of the hazards (e.g., "Toxic").[5][12]

    • The approximate concentrations of the constituents if it is a mixed waste stream.

4. Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a designated cabinet.[13]

  • Keep the waste container closed at all times, except when adding waste.[11]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

5. Scheduling Disposal:

  • Once the container is full, or if the waste has been accumulated for close to the maximum allowable time (typically one year for partially filled containers in an SAA), arrange for its removal by your institution's Environmental Health and Safety (EHS) department.[11]

  • Follow your institution's specific procedures for requesting a waste pickup.

Decontamination of Labware and Work Surfaces

Reusable Labware (e.g., glassware):

  • Rinse the labware three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve Quercetin-3,7-di-O-beta-D-gentiobioside.

  • Collect the rinsate as hazardous liquid waste.

  • After the triple rinse, the labware can be washed using standard laboratory procedures.

Work Surfaces (e.g., fume hood, benchtop):

  • Wipe the surface with a cloth or paper towel dampened with a cleaning agent (e.g., 70% ethanol).

  • Dispose of the contaminated wipes as solid hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS: Refer to the Safety Data Sheet for Quercetin or a similar compound for specific spill cleanup information.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat. A respirator may be necessary for large spills of powdered material.[1]

  • Containment: For liquid spills, use an absorbent material (e.g., spill pillows or chemical absorbent pads) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Cleanup:

    • Solids: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • Liquids: Use absorbent pads to soak up the spill and place them in the hazardous waste container.

  • Decontaminate: Clean the spill area as described in the decontamination section.

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's protocol.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Quercetin-3,7-di-O-beta-D-gentiobioside, fostering a culture of safety and environmental responsibility within the scientific community.

References

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • EHS Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • PerkinElmer. (2020, October 22). Waste Management [Video]. YouTube. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Safe Disposal of Sophoflavescenol: A Procedural Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Quercetin. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.

Sources

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